molecular formula C9H8N4S2 B2690359 2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine CAS No. 1797793-73-7

2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2690359
CAS No.: 1797793-73-7
M. Wt: 236.31
InChI Key: BDOWEEDVQOADGA-UHFFFAOYSA-N
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Description

The compound “2-(methylsulfanyl)-N-(prop-2-yn-1-yl)-[1,3]thiazolo[4,5-d]pyrimidin-7-amine” is a complex organic molecule. It contains a thiazolo[4,5-d]pyrimidine core, which is a fused ring system containing nitrogen, sulfur, and carbon atoms . This type of structure is often found in various pharmaceuticals and functional materials due to its electron-deficient nature and high oxidative stability .


Synthesis Analysis

While specific synthesis methods for this compound are not available, thiazolo[4,5-d]pyrimidines can generally be synthesized through multicomponent reactions . These reactions often involve the use of catalysts and can yield a variety of products depending on the substrates used .


Molecular Structure Analysis

The thiazolo[4,5-d]pyrimidine core is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This suggests that the compound may have interesting electronic properties, which could be useful in applications such as organic electronics .

Properties

IUPAC Name

2-methylsulfanyl-N-prop-2-ynyl-[1,3]thiazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4S2/c1-3-4-10-7-6-8(12-5-11-7)13-9(14-2)15-6/h1,5H,4H2,2H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOWEEDVQOADGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C(=NC=N2)NCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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